ProTx I is potent, selective CaV3.1 channel blocker. It also reversibly inhibits NaV1.8 and KV2.1 channels.
Brand Name: Vulcanchem
CAS No.: 484598-35-8
VCID: VC0549439
InChI: InChI=1S/C171H245N53O47S6/c1-81(2)50-108-141(243)191-65-128(232)189-66-129(233)199-121-73-272-275-76-124-161(263)214-119(71-226)157(259)201-104(35-23-47-183-169(175)176)144(246)200-105(36-24-48-184-170(177)178)147(249)208-115(57-93-63-181-79-194-93)142(244)192-68-131(235)198-112(54-90-60-186-100-31-18-15-28-96(90)100)151(253)217-126(163(265)223-135(83(5)6)164(266)212-114(56-92-62-188-102-33-20-17-30-98(92)102)153(255)210-117(59-134(239)240)143(245)193-69-132(236)221-137(86(10)228)166(268)211-111(52-88-26-13-12-14-27-88)150(252)215-120(72-227)168(270)271)78-277-276-77-125(220-167(269)138(87(11)229)224-148(250)107(43-44-127(174)231)197-130(234)67-190-139(241)85(9)196-156(258)118(70-225)213-158(121)260)162(264)218-123(160(262)202-103(34-21-22-46-172)145(247)209-116(58-94-64-182-80-195-94)154(256)205-109(51-82(3)4)155(257)222-136(84(7)8)165(267)219-124)75-274-273-74-122(216-140(242)99(173)42-45-133(237)238)159(261)203-106(37-25-49-185-171(179)180)146(248)206-110(53-89-38-40-95(230)41-39-89)149(251)207-113(152(254)204-108)55-91-61-187-101-32-19-16-29-97(91)101/h12-20,26-33,38-41,60-64,79-87,99,103-126,135-138,186-188,225-230H,21-25,34-37,42-59,65-78,172-173H2,1-11H3,(H2,174,231)(H,181,194)(H,182,195)(H,189,232)(H,190,241)(H,191,243)(H,192,244)(H,193,245)(H,196,258)(H,197,234)(H,198,235)(H,199,233)(H,200,246)(H,201,259)(H,202,262)(H,203,261)(H,204,254)(H,205,256)(H,206,248)(H,207,251)(H,208,249)(H,209,247)(H,210,255)(H,211,268)(H,212,266)(H,213,260)(H,214,263)(H,215,252)(H,216,242)(H,217,253)(H,218,264)(H,219,267)(H,220,269)(H,221,236)(H,222,257)(H,223,265)(H,224,250)(H,237,238)(H,239,240)(H,270,271)(H4,175,176,183)(H4,177,178,184)(H4,179,180,185)
SMILES: CC1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC2CSSCC(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CSSCC(C(=O)NC(C(=O)N1)CO)NC(=O)CNC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)C(C)C)CC(C)C)CC4=CNC=N4)CCCCN)NC2=O)NC(=O)C(CCC(=O)O)N)CCCNC(=N)N)CC5=CC=C(C=C5)O)CC6=CNC7=CC=CC=C76)CC(C)C)CO)CCCNC(=N)N)CCCNC(=N)N)CC8=CNC=N8)CC9=CNC1=CC=CC=C19)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)O)C(C)O)CCC(=O)N
Molecular Formula: C171H245N53O47S6
Molecular Weight: 3987.51

CAS No.: 484598-35-8

Peptides

VCID: VC0549439

Molecular Formula: C171H245N53O47S6

Molecular Weight: 3987.51

Purity: >98%

 - 484598-35-8

CAS No. 484598-35-8
Molecular Formula C171H245N53O47S6
Molecular Weight 3987.51
IUPAC Name 4-amino-5-[[57-(4-aminobutyl)-13-(3-amino-3-oxopropyl)-36,39,68-tris(3-carbamimidamidopropyl)-24-[[1-[[1-[[3-carboxy-1-[[2-[[1-[[1-[(1-carboxy-2-hydroxyethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]-16-(1-hydroxyethyl)-4,42-bis(hydroxymethyl)-71-[(4-hydroxyphenyl)methyl]-33,54-bis(1H-imidazol-4-ylmethyl)-27,74-bis(1H-indol-3-ylmethyl)-7-methyl-51,77-bis(2-methylpropyl)-2,5,8,11,14,17,26,29,32,35,38,41,44,47,50,53,56,59,66,69,72,75,78,81,84,91-hexacosaoxo-48-propan-2-yl-21,22,62,63,87,88-hexathia-3,6,9,12,15,18,25,28,31,34,37,40,43,46,49,52,55,58,67,70,73,76,79,82,85,90-hexacosazatricyclo[43.40.4.219,60]hennonacontan-65-yl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C171H245N53O47S6/c1-81(2)50-108-141(243)191-65-128(232)189-66-129(233)199-121-73-272-275-76-124-161(263)214-119(71-226)157(259)201-104(35-23-47-183-169(175)176)144(246)200-105(36-24-48-184-170(177)178)147(249)208-115(57-93-63-181-79-194-93)142(244)192-68-131(235)198-112(54-90-60-186-100-31-18-15-28-96(90)100)151(253)217-126(163(265)223-135(83(5)6)164(266)212-114(56-92-62-188-102-33-20-17-30-98(92)102)153(255)210-117(59-134(239)240)143(245)193-69-132(236)221-137(86(10)228)166(268)211-111(52-88-26-13-12-14-27-88)150(252)215-120(72-227)168(270)271)78-277-276-77-125(220-167(269)138(87(11)229)224-148(250)107(43-44-127(174)231)197-130(234)67-190-139(241)85(9)196-156(258)118(70-225)213-158(121)260)162(264)218-123(160(262)202-103(34-21-22-46-172)145(247)209-116(58-94-64-182-80-195-94)154(256)205-109(51-82(3)4)155(257)222-136(84(7)8)165(267)219-124)75-274-273-74-122(216-140(242)99(173)42-45-133(237)238)159(261)203-106(37-25-49-185-171(179)180)146(248)206-110(53-89-38-40-95(230)41-39-89)149(251)207-113(152(254)204-108)55-91-61-187-101-32-19-16-29-97(91)101/h12-20,26-33,38-41,60-64,79-87,99,103-126,135-138,186-188,225-230H,21-25,34-37,42-59,65-78,172-173H2,1-11H3,(H2,174,231)(H,181,194)(H,182,195)(H,189,232)(H,190,241)(H,191,243)(H,192,244)(H,193,245)(H,196,258)(H,197,234)(H,198,235)(H,199,233)(H,200,246)(H,201,259)(H,202,262)(H,203,261)(H,204,254)(H,205,256)(H,206,248)(H,207,251)(H,208,249)(H,209,247)(H,210,255)(H,211,268)(H,212,266)(H,213,260)(H,214,263)(H,215,252)(H,216,242)(H,217,253)(H,218,264)(H,219,267)(H,220,269)(H,221,236)(H,222,257)(H,223,265)(H,224,250)(H,237,238)(H,239,240)(H,270,271)(H4,175,176,183)(H4,177,178,184)(H4,179,180,185)
Standard InChIKey TYAZSKURKBASCY-UHFFFAOYSA-N
SMILES CC1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC2CSSCC(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CSSCC(C(=O)NC(C(=O)N1)CO)NC(=O)CNC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)C(C)C)CC(C)C)CC4=CNC=N4)CCCCN)NC2=O)NC(=O)C(CCC(=O)O)N)CCCNC(=N)N)CC5=CC=C(C=C5)O)CC6=CNC7=CC=CC=C76)CC(C)C)CO)CCCNC(=N)N)CCCNC(=N)N)CC8=CNC=N8)CC9=CNC1=CC=CC=C19)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)O)C(C)O)CCC(=O)N
Appearance White lyophilised solid
Description ProTx I is potent, selective CaV3.1 channel blocker. It also reversibly inhibits NaV1.8 and KV2.1 channels.
Purity >98%
Sequence ECRYWLGGCSAGQTCCKHLVCSRRHGWCVWDGTFS(Disulfide bridge: Cys2 and Cys16, Cys9 and Cys21, Cys15 and Cys28)
Solubility Soluble in water
Source Synthetic
Storage -20°C
PubChem Compound 90488963
Last Modified Dec 03 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator